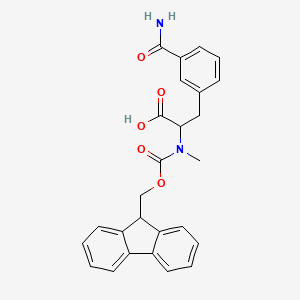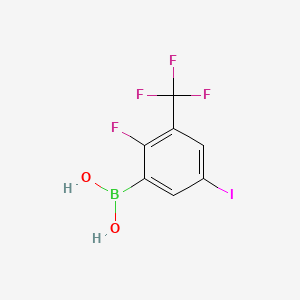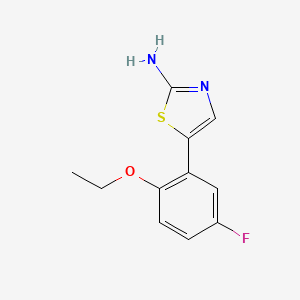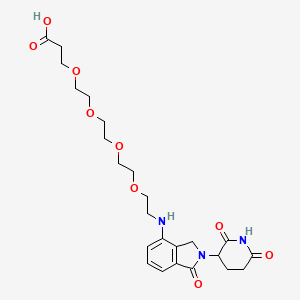![molecular formula C21H13N B14763349 Naphtho[2,3-c]acridine CAS No. 223-03-0](/img/structure/B14763349.png)
Naphtho[2,3-c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-c]acridine is a heterocyclic compound with a fused ring structure comprising naphthalene and acridine units.
準備方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]acridine can be synthesized through various methods. One common approach involves the condensation of 2-naphthylamine with a Mannich base in the presence of acetic acid under reflux conditions . Another method includes the use of nucleophilic substitution reactions to introduce the acridinyl skeleton .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of readily available starting materials like 2-naphthylamine and Mannich bases makes the process feasible for industrial applications .
化学反応の分析
Types of Reactions: Naphtho[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents
Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound, which can further undergo additional functionalization .
科学的研究の応用
Naphtho[2,3-c]acridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Naphtho[2,3-c]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes such as replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, ultimately resulting in cell cycle arrest and apoptosis .
類似化合物との比較
Acridine: Shares the acridine core structure and exhibits similar DNA intercalation properties.
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
DACA (N-[(2-dimethylamino)ethyl]acridine-4-carboxamide): Another acridine derivative with potent anticancer activity.
Uniqueness: Naphtho[2,3-c]acridine is unique due to its fused naphthalene-acridine structure, which enhances its ability to interact with biological targets and increases its potential for functionalization. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
特性
CAS番号 |
223-03-0 |
|---|---|
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC名 |
naphtho[2,3-c]acridine |
InChI |
InChI=1S/C21H13N/c1-2-6-15-13-19-16(11-14(15)5-1)9-10-18-12-17-7-3-4-8-20(17)22-21(18)19/h1-13H |
InChIキー |
PMFAINXSWPGDRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5N=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


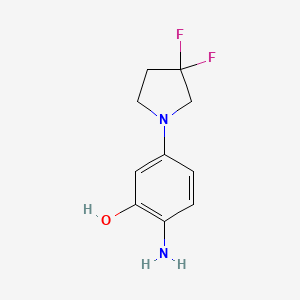
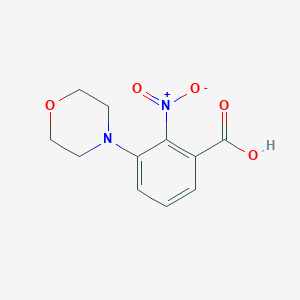
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
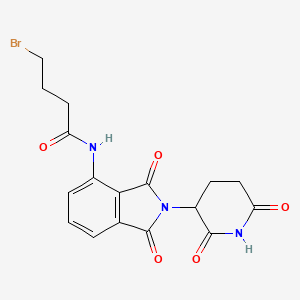
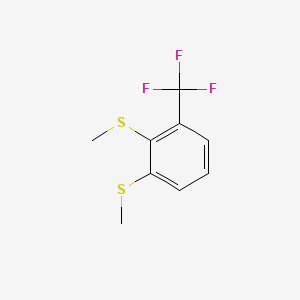
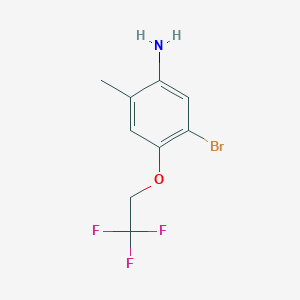
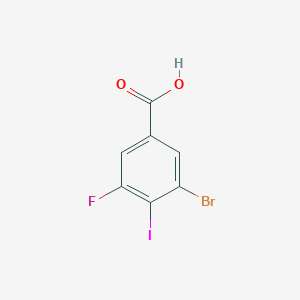
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
